
1,4-bis(4-methylphenyl)-1H-imidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of two 4-methylphenyl groups attached to the imidazole ring, which is further substituted with a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE typically involves the reaction of 4-methylbenzaldehyde with ethylenediamine to form the intermediate Schiff base. This intermediate is then cyclized in the presence of sulfur to yield the desired imidazole thione compound. The reaction conditions generally include:
Temperature: The reaction is carried out at elevated temperatures, typically around 100-150°C.
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Sulfur is used as a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 1,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE involves its interaction with biological targets, such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the aromatic rings can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
1,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1H-IMIDAZOLE: Lacks the thione group, resulting in different chemical properties.
1,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1H-IMIDAZOLE-2-ONE: Contains a carbonyl group instead of a thione group, leading to different reactivity.
Uniqueness
1,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H16N2S |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3,5-bis(4-methylphenyl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C17H16N2S/c1-12-3-7-14(8-4-12)16-11-19(17(20)18-16)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,18,20) |
InChI Key |
ANVRIOMDLFMRPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B15044966.png)
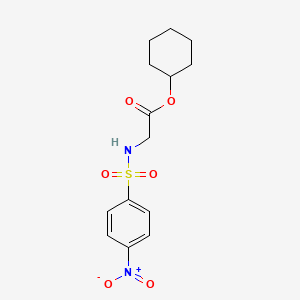
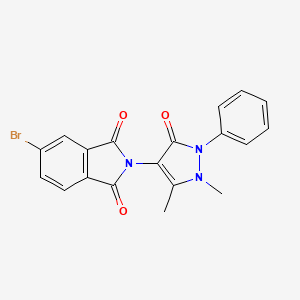



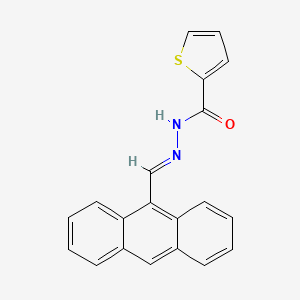
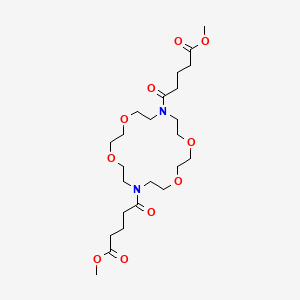
![3-Methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B15045017.png)
![3-Hydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B15045019.png)
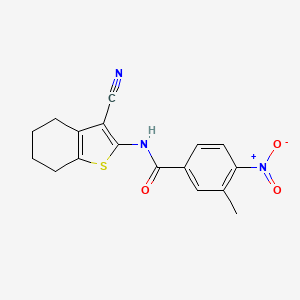
![[2-(3-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate](/img/structure/B15045024.png)
![4-(2-{1-[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1H-tetrazol-5-yl}propan-2-yl)morpholine](/img/structure/B15045026.png)
